Chlorocarbonylsulfenyl chloride
Overview
Description
Mechanism of Action
Target of Action
Chlorocarbonylsulfenyl chloride is a chemical compound with the formula CCl2OS It’s known that the compound interacts with various substances in the preparation of several other compounds .
Mode of Action
It’s known to be used in the synthesis of various compounds, indicating that it likely reacts with other molecules to form new chemical structures .
Biochemical Pathways
It has been used in the preparation of several compounds, including 5-(1,2,3,4-tetra-o-acetyl-alpha-d-xylopyranos-5s-c-yl)-1,3,4-oxathiazol-2-one, fluorinated oxathialones, polyfluoroalkylchlorothioformates, chlorocarbonylpolyfluoroalkylsulfenate esters, and chlorocarbonylhexafluoroisopropylidenimino sulfenate . This suggests that it may play a role in various chemical reactions and pathways.
Pharmacokinetics
As a chemical reagent, it’s primarily used in laboratory settings for the synthesis of other compounds .
Result of Action
Its use in the synthesis of various compounds suggests that it can facilitate significant chemical transformations .
Action Environment
The action of this compound can be influenced by environmental factors such as temperature and storage conditions. It’s recommended to store the compound in a cool, well-ventilated place . It’s also important to handle and open the container with care due to its corrosive nature .
Preparation Methods
Chlorocarbonylsulfenyl chloride can be synthesized through various methods. One common synthetic route involves the reaction of sulfur monochloride (S₂Cl₂) with phosgene (COCl₂) under controlled conditions . The reaction is typically carried out in a non-polar solvent such as carbon tetrachloride (CCl₄) at low temperatures to prevent decomposition of the product. Industrial production methods often involve similar processes but on a larger scale, with additional purification steps to ensure the desired purity of the final product .
Chemical Reactions Analysis
Chlorocarbonylsulfenyl chloride undergoes several types of chemical reactions, including substitution, addition, and cyclization reactions. It reacts with amines to form thiocarbamates and with alcohols to produce thiocarbonates . Common reagents used in these reactions include ammonia, monomethylamine, and various alkyl or aryl amines . The major products formed from these reactions are typically sulfur-containing compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
Scientific Research Applications
Chlorocarbonylsulfenyl chloride has a wide range of applications in scientific research. In chemistry, it is used as a reagent for the synthesis of sulfur-containing heterocycles, which are important building blocks in the development of new drugs and materials . In biology, it is employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function . In medicine, this compound is used in the synthesis of various pharmaceuticals, including antibiotics and anticancer agents . Additionally, it has industrial applications in the production of dyes, pigments, and other specialty chemicals .
Comparison with Similar Compounds
Chlorocarbonylsulfenyl chloride is similar to other sulfur-containing carbonyl compounds, such as thiophosgene (CSCl₂) and thionyl chloride (SOCl₂). it is unique in its ability to form sulfur-containing heterocycles and other complex sulfur-based compounds . Thiophosgene and thionyl chloride are primarily used as chlorinating agents, whereas this compound is more versatile in its applications . Other similar compounds include sulfur dichloride (SCl₂) and sulfuryl chloride (SO₂Cl₂), which also have distinct reactivity profiles and applications .
Properties
IUPAC Name |
S-chloro chloromethanethioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CCl2OS/c2-1(4)5-3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNOALXGAYUJNKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(SCl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CCl2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10181970 | |
Record name | (Chlorothio)formyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10181970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2757-23-5 | |
Record name | (Chlorocarbonyl)sulfenyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2757-23-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (Chlorothio)formyl chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002757235 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (Chlorothio)formyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10181970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (chlorothio)formyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.560 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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